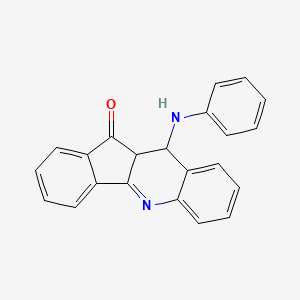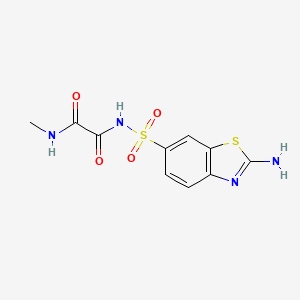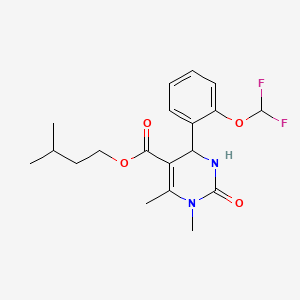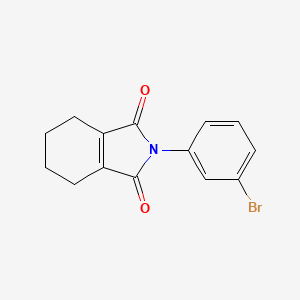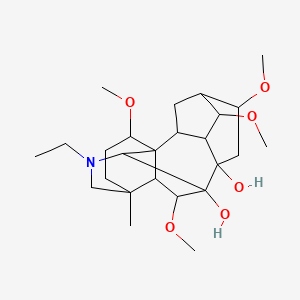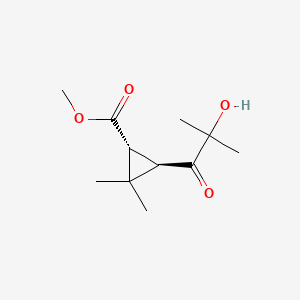
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ciclopropanocarboxílico, 2,2-dimetil-3-(2-metillactoil)-, éster metílico, trans-(-)- es un compuesto orgánico complejo con una estructura única. Este compuesto se caracteriza por un anillo de ciclopropano, que es un anillo de carbono de tres miembros, y varios grupos funcionales unidos a él. La presencia del anillo de ciclopropano imparte una tensión significativa a la molécula, convirtiéndola en un tema interesante de estudio en química orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido ciclopropanocarboxílico, 2,2-dimetil-3-(2-metillactoil)-, éster metílico, trans-(-)- típicamente implica múltiples pasos. Un método común implica la ciclopropanación de un precursor apropiado, seguida de esterificación y otras modificaciones de grupos funcionales. Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y catalizadores como los complejos de paladio o rodio para facilitar la reacción de ciclopropanación.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o de lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y el pH, garantiza un alto rendimiento y pureza del producto final. Los métodos industriales también se centran en optimizar el uso de reactivos y minimizar los residuos para que el proceso sea más sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido ciclopropanocarboxílico, 2,2-dimetil-3-(2-metillactoil)-, éster metílico, trans-(-)- puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos o las cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y un catalizador de paladio pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo éster, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), Trióxido de cromo (CrO₃)
Reducción: Gas hidrógeno (H₂), Paladio sobre carbón (Pd/C)
Sustitución: Hidróxido de sodio (NaOH), Metanol (CH₃OH)
Productos principales formados
Oxidación: Ácidos carboxílicos, Cetonas
Reducción: Alcoholes
Sustitución: Varios derivados de éster
Aplicaciones Científicas De Investigación
El ácido ciclopropanocarboxílico, 2,2-dimetil-3-(2-metillactoil)-, éster metílico, trans-(-)- tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con las enzimas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido ciclopropanocarboxílico, 2,2-dimetil-3-(2-metillactoil)-, éster metílico, trans-(-)- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. La tensión del anillo de ciclopropano también puede influir en la reactividad y la estabilidad de la molécula, convirtiéndola en una herramienta valiosa en los estudios mecanísticos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido ciclopropanocarboxílico, 2,2-dimetil-3-(2-metil-1-propenil)-, (1R-trans)-
- Ácido ciclopropanocarboxílico, 2,2-dimetil-3-(2-metil-1-propenil)-, éster 2-metil-4-oxo-3-(2-pentenil)-2-ciclopen-1-ílico
Singularidad
El ácido ciclopropanocarboxílico, 2,2-dimetil-3-(2-metillactoil)-, éster metílico, trans-(-)- es único debido a sus grupos funcionales específicos y su estereoquímica. La presencia del grupo lactoil y la configuración trans lo distinguen de otros compuestos similares, lo que puede conducir a diferentes reactividad y actividad biológica.
Propiedades
Número CAS |
2259-16-7 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl (1R,3R)-3-(2-hydroxy-2-methylpropanoyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-10(2)6(7(10)9(13)15-5)8(12)11(3,4)14/h6-7,14H,1-5H3/t6-,7-/m0/s1 |
Clave InChI |
BUAUETVKEXHTSA-BQBZGAKWSA-N |
SMILES isomérico |
CC1([C@@H]([C@H]1C(=O)OC)C(=O)C(C)(C)O)C |
SMILES canónico |
CC1(C(C1C(=O)OC)C(=O)C(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


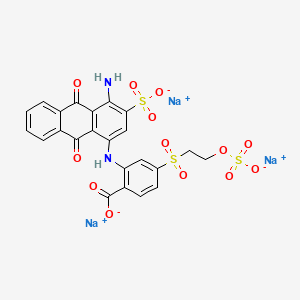

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)


